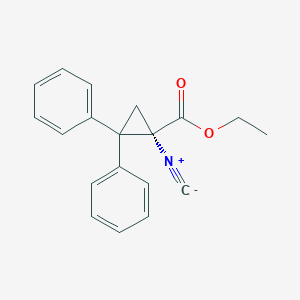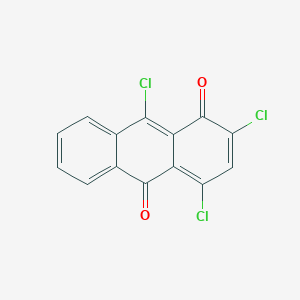
2,4,9-Trichloroanthracene-1,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,9-Trichloroanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and various industrial processes. This compound, in particular, is characterized by the presence of three chlorine atoms attached to the anthracene-1,10-dione structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloroanthracene-1,10-dione typically involves the chlorination of anthracene-1,10-dione. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. Continuous flow reactors and advanced chlorination techniques are employed to achieve high yields and purity. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,9-Trichloroanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce partially or fully dechlorinated anthracenes.
Wissenschaftliche Forschungsanwendungen
2,4,9-Trichloroanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2,4,9-Trichloroanthracene-1,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-1,10-dione: The parent compound without chlorine substitutions.
2,4-Dichloroanthracene-1,10-dione: A similar compound with two chlorine atoms.
9,10-Dichloroanthracene: Another derivative with chlorine substitutions at different positions.
Uniqueness
2,4,9-Trichloroanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
62799-21-7 |
|---|---|
Molekularformel |
C14H5Cl3O2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
2,4,9-trichloroanthracene-1,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-8-5-9(16)14(19)11-10(8)13(18)7-4-2-1-3-6(7)12(11)17/h1-5H |
InChI-Schlüssel |
BEMGRULTWZUFJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C=C(C3=O)Cl)Cl)C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



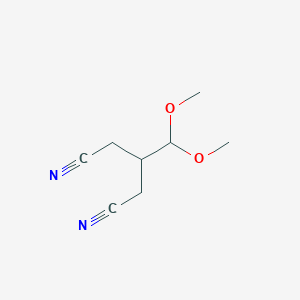
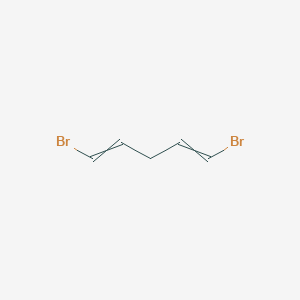
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
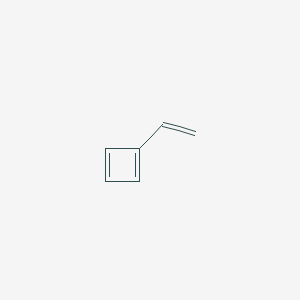
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

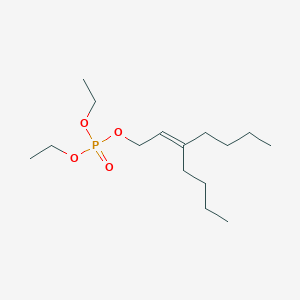

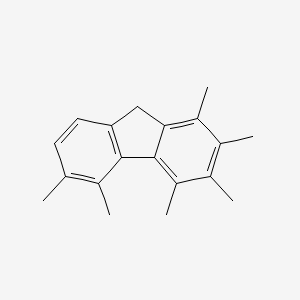
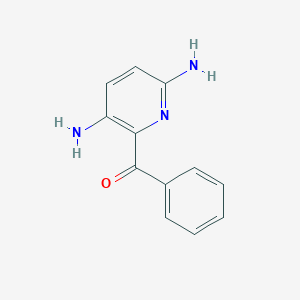
![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
